Technical Documentation Center

4-(4-Methylpiperazine-1-carbonyl)benzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Methylpiperazine-1-carbonyl)benzonitrile
  • CAS: 1000932-49-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(4-Methylpiperazine-1-carbonyl)benzonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Piperazine-Containing Scaffolds In the landscape of contemporary medicinal chemistry, the piperazine moiety stands...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Piperazine-Containing Scaffolds

In the landscape of contemporary medicinal chemistry, the piperazine moiety stands out as a privileged scaffold, frequently incorporated into the core structures of a diverse range of therapeutic agents.[1] Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker connecting different pharmacophoric elements. This guide focuses on a particularly valuable derivative, 4-(4-Methylpiperazine-1-carbonyl)benzonitrile, a bifunctional building block that offers a strategic entry point for the synthesis of complex, biologically active molecules. Its structure, featuring a reactive N-acylpiperazine unit and a versatile benzonitrile group, makes it a sought-after intermediate in the construction of novel drug candidates.

Physicochemical Properties: A Foundation for Synthetic Application

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. While detailed experimental data for 4-(4-Methylpiperazine-1-carbonyl)benzonitrile is not extensively documented in publicly available literature, its core properties can be summarized as follows:

PropertyValueSource
CAS Number 623313-43-3[2]
Molecular Formula C₁₃H₁₅N₃O[2]
Molecular Weight 229.28 g/mol [2]
Appearance Solid (predicted)[2]
SMILES CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N[3]
InChI Key LROHRAWHVXIYAH-UHFFFAOYSA-N[2]

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in scientific literature. Commercial suppliers note that analytical data is not routinely collected for this compound.[2]

Synthesis and Reactivity: A Practical Approach

The most direct and logical synthetic route to 4-(4-Methylpiperazine-1-carbonyl)benzonitrile is the amide coupling of 4-cyanobenzoyl chloride with 1-methylpiperazine. This reaction is a standard transformation in organic synthesis and is generally high-yielding.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into two main stages: the preparation of the acyl chloride and the subsequent amide bond formation.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amide Coupling 4-Cyanobenzoic_Acid 4-Cyanobenzoic Acid 4-Cyanobenzoyl_Chloride 4-Cyanobenzoyl Chloride 4-Cyanobenzoic_Acid->4-Cyanobenzoyl_Chloride  Acylation Thionyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Thionyl_Chloride->4-Cyanobenzoic_Acid Target_Molecule 4-(4-Methylpiperazine-1-carbonyl)benzonitrile 4-Cyanobenzoyl_Chloride->Target_Molecule  Nucleophilic Acyl Substitution 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->4-Cyanobenzoyl_Chloride Base Base (e.g., Triethylamine) Base->1-Methylpiperazine

Caption: Generalized workflow for the synthesis of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile.

Experimental Protocol: Synthesis of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile

This protocol is based on established methods for the acylation of secondary amines with acyl chlorides.[4]

Step 1: Preparation of 4-Cyanobenzoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzoic acid (1 equivalent).[5]

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (approximately 1.2-1.5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5]

  • Heat the reaction mixture to reflux (typically around 70-80 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[5]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 4-cyanobenzoyl chloride is a moisture-sensitive solid and should be used immediately or stored under anhydrous conditions.[6]

Step 2: Amide Coupling

  • In a separate flask under an inert atmosphere, dissolve 1-methylpiperazine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the 4-cyanobenzoyl chloride (1 equivalent) from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the cooled solution of 1-methylpiperazine.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-(4-Methylpiperazine-1-carbonyl)benzonitrile.

Reactivity and Chemical Transformations

The two primary functional groups of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile, the benzonitrile and the N-methylpiperazine moiety, offer distinct opportunities for further chemical modifications.

  • The Benzonitrile Group: The nitrile group is a versatile functional handle that can undergo a variety of transformations, including:

    • Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.

    • Reduction: Reduction to a primary amine (benzylamine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    • Cycloaddition Reactions: Participation in [3+2] cycloaddition reactions to form five-membered heterocyclic rings.

  • The N-Methylpiperazine Moiety: The tertiary amine of the piperazine ring can be involved in:

    • Salt Formation: Reaction with acids to form quaternary ammonium salts, which can enhance aqueous solubility.

    • Oxidation: Oxidation to form an N-oxide.

Applications in Drug Discovery and Medicinal Chemistry

4-(4-Methylpiperazine-1-carbonyl)benzonitrile serves as a valuable building block for the synthesis of a wide array of biologically active compounds. The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antifungal agents. The benzonitrile group can act as a key pharmacophoric element or be transformed into other functional groups to modulate the biological activity of the final compound.

Illustrative Synthetic Application

The following diagram illustrates how 4-(4-Methylpiperazine-1-carbonyl)benzonitrile can be utilized as a key intermediate in the synthesis of a hypothetical drug candidate.

G Start 4-(4-Methylpiperazine-1-carbonyl)benzonitrile Intermediate 4-(Aminomethyl)-N-(4-methylpiperazin-1-yl)benzamide Start->Intermediate Step 1 Reduction Reduction of Nitrile (e.g., H₂, Raney Ni) Reduction->Start Final_Compound Drug Candidate Intermediate->Final_Compound Step 2 Coupling Amide Coupling with Bioactive Carboxylic Acid Coupling->Intermediate

Caption: A hypothetical synthetic pathway utilizing 4-(4-Methylpiperazine-1-carbonyl)benzonitrile.

Conclusion

4-(4-Methylpiperazine-1-carbonyl)benzonitrile is a strategically important building block in modern organic synthesis and drug discovery. Its bifunctional nature provides a robust platform for the introduction of the valuable N-methylpiperazine and benzonitrile moieties into complex molecular architectures. A solid understanding of its synthesis, reactivity, and potential applications empowers researchers to leverage this versatile intermediate in the design and construction of the next generation of therapeutic agents.

References

  • Electronic Supplementary Information for a relevant article. The Royal Society of Chemistry. Available from: [Link]

  • PubChemLite. 4-(4-methylpiperazine-1-carbonyl)benzonitrile (C13H15N3O). Available from: [Link]

  • Google Patents. CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • Chemdad. 4-Cyanobenzoyl chloride. Available from: [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzonitrile. Available from: [Link]

  • MedChemExpress. Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]-...]. Available from: [https://www.medchemexpress.com/search.html?q=Benzonitrile,4-[

  • Musumeci, F., et al. (2022). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemMedChem. Available from: [Link]

  • Kamal, A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. Studies on Some New Type of Transition Metal 4-Methyl-Piperazine-1-Carbodithioate Complexes. Available from: [Link]

  • CAS Standard Network. 1000932-49-9_4-(4-methylpiperazine-1-carbonyl)benzonitrile standard. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Guide to 4-Cyanobenzoyl Chloride for Chemical Synthesis. Available from: [Link]

  • Sgarlata, C., et al. (2022). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemMedChem. Available from: [Link]

  • DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Available from: [Link]

  • Google Patents. US2905673A - Method for preparing 1-methylpiperazine.
  • Yurttaş, L., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules. Available from: [Link]

  • NIST. Benzonitrile, 4-methyl-. Available from: [Link]

  • Wang, Y., et al. (2018). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available from: [Link]

  • Dayalan, A., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available from: [Link]in/user/journal/viewarticle.aspx?ArticleID=19_7_1)

Sources

Exploratory

Technical Guide: Solubility Profiling and Handling of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile in DMSO

This technical guide details the solubility profiling, physicochemical properties, and handling protocols for 4-(4-Methylpiperazine-1-carbonyl)benzonitrile (CAS: 34334-28-6) in Dimethyl Sulfoxide (DMSO). Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profiling, physicochemical properties, and handling protocols for 4-(4-Methylpiperazine-1-carbonyl)benzonitrile (CAS: 34334-28-6) in Dimethyl Sulfoxide (DMSO).

Executive Summary

4-(4-Methylpiperazine-1-carbonyl)benzonitrile is a critical pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structure comprises a benzonitrile moiety linked via a carbonyl group to a 4-methylpiperazine ring.[1]

While DMSO is the industry-standard solvent for preparing stock solutions of this compound for biological assays (HTS) and NMR spectroscopy, specific saturation limits are rarely published in open literature. This guide synthesizes physicochemical data with structural analog benchmarking to provide estimated solubility ranges and defines a rigorous protocol for empirical determination.

Key Takeaway: Based on structural analogs and calculated physicochemical properties (LogP ~1.3–1.6), this compound is classified as highly soluble in DMSO, with estimated saturation limits exceeding 30 mg/mL (>100 mM) at 25°C.

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step in predicting solubility behavior. The piperazine ring imparts polarity and hydrogen-bond accepting capability, while the benzonitrile ring adds planarity and lipophilicity.

Table 1: Physicochemical Properties
PropertyValueRelevance to DMSO Solubility
CAS Number 34334-28-6Unique Identifier for verification
Molecular Weight 229.28 g/mol Moderate MW favors solubility
Physical State Solid (White to Off-White)Requires dissolution time (kinetic lag)
Melting Point 104–105 °CModerate MP indicates stable crystal lattice but surmountable by polar aprotic solvents
LogP (Predicted) 1.3 – 1.6Lipophilic enough to avoid water solubility issues, polar enough for DMSO
pKa (Predicted) ~7.6 (Piperazine N)Basic nitrogen aids solubility in slightly acidic media, but irrelevant in pure DMSO

Mechanistic Insight: DMSO acts as a Lewis base. It effectively solvates the amide hydrogen (if present in precursors) and interacts with the pi-systems of the benzonitrile. For this specific tertiary amide, DMSO interacts via dipole-dipole forces with the carbonyl and nitrile groups, disrupting the crystal lattice efficiently.

Solubility Data & Benchmarking

In the absence of a singular, certified solubility value in public databases, we derive the Operational Solubility Range using Structural Analog Benchmarking (SAB).

Estimated Solubility Profile
  • Minimum Solubility (NMR Standard): >10 mg/mL (Sufficient for 1H-NMR in DMSO-d6).

  • Stock Solution Target: 10 mM (approx. 2.3 mg/mL) is easily achievable.

  • Saturation Limit (Predicted): 30–50 mg/mL at 25°C.

Comparative Analysis

Similar piperazine-benzamide derivatives exhibit the following verified solubilities in DMSO:

  • 1-(4-Chlorobenzhydryl)piperazine: ~30 mg/mL.[2]

  • Imatinib (Piperazine-benzamide core): >100 mg/mL in DMSO.

Stability in Solution
  • Hygroscopicity Warning: DMSO is highly hygroscopic. Absorbed water can cause the "crashing out" (precipitation) of the compound over time, as 4-(4-Methylpiperazine-1-carbonyl)benzonitrile has lower solubility in water than in DMSO.

  • Chemical Stability: The amide bond is stable in DMSO at room temperature. Avoid strong acids or bases which could hydrolyze the nitrile or amide groups.

Experimental Protocol: Determination of Saturation Solubility

To obtain a precise solubility value for your specific batch (which may vary by crystal polymorph), follow this self-validating "Shake-Flask" protocol.

Workflow Diagram

The following diagram outlines the logical flow for preparing and validating a saturation stock solution.

SolubilityWorkflow Start Start: Weigh Solid (Excess Amount) Solvent Add DMSO (Stepwise Addition) Start->Solvent Equilibrate Agitate/Shake (24h @ 25°C) Solvent->Equilibrate Check Visual Inspection Equilibrate->Check Check->Start Fully Dissolved (Add More Solid) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Undissolved Solid Present Analyze Quantify (HPLC/UV) vs Standard Curve Filter->Analyze

Figure 1: Step-wise workflow for determining equilibrium solubility in DMSO.

Detailed Methodology
  • Preparation: Place approximately 50 mg of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile into a 2 mL amber glass vial (amber protects from potential photodegradation).

  • Solvent Addition: Add 500 µL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Agitation: Vortex for 1 minute, then place on an orbital shaker at 25°C for 24 hours.

  • Equilibrium Check:

    • If the solution is clear, the solubility is >100 mg/mL. Add more solid.

    • If solid remains, equilibrium is reached.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (Nylon filters are also compatible with DMSO).

  • Quantification: Dilute the filtrate 1:100 in acetonitrile/water and analyze via HPLC-UV (detection at ~254 nm, typical for benzonitriles) against a known standard curve.

Safety & Handling Guidelines

Compound-Specific Hazards
  • Nitrile Toxicity: Benzonitriles can metabolize to release cyanide ions in vivo, though this is less of a concern for in vitro handling. Treat as Toxic by Inhalation/Ingestion .

  • Irritant: The piperazine moiety is a known sensitizer and irritant to skin and mucous membranes.

DMSO Hazards
  • Permeability: DMSO penetrates skin rapidly and can carry dissolved toxic compounds (like this nitrile) directly into the bloodstream.

  • PPE Requirement:

    • Gloves: Nitrile gloves are insufficient for prolonged DMSO exposure (DMSO permeates nitrile in <5 mins). Use Butyl Rubber or Silver Shield laminate gloves for stock solution preparation.

    • Eye Protection: Chemical splash goggles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 763205, 4-(4-Methylpiperazin-1-yl)benzonitrile. Retrieved February 16, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-(4-Methylpiperazine-1-carbonyl)benzonitrile

Executive Summary & Molecule Profile[1] This application note details the synthesis of 4-(4-methylpiperazine-1-carbonyl)benzonitrile (also known as (4-cyanophenyl)(4-methylpiperazin-1-yl)methanone). This molecule serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

This application note details the synthesis of 4-(4-methylpiperazine-1-carbonyl)benzonitrile (also known as (4-cyanophenyl)(4-methylpiperazin-1-yl)methanone). This molecule serves as a critical fragment in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the N-methylpiperazine moiety improves solubility and pharmacokinetic profiles.

We present two distinct protocols:

  • Protocol A (Acid Chloride Activation): The robust, cost-effective route suitable for gram-to-kilogram scale-up.

  • Protocol B (Direct Coupling): The mild, high-throughput route using HATU/EDC, ideal for rapid medicinal chemistry exploration.

Target Molecule Data
PropertySpecification
IUPAC Name 4-(4-methylpiperazine-1-carbonyl)benzonitrile
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Solubility Soluble in DCM, CHCl₃, DMSO, Methanol; slightly soluble in water (pH dependent)
Key Functional Groups Nitrile (Ar-CN), Tertiary Amide, Basic Tertiary Amine (Piperazine)

Retrosynthetic Analysis & Strategy

The synthesis relies on the formation of an amide bond between the electron-deficient 4-cyanobenzoic acid and the nucleophilic N-methylpiperazine.

Retrosynthesis cluster_precursors Precursors Target Target Molecule 4-(4-Methylpiperazine-1-carbonyl)benzonitrile Acid 4-Cyanobenzoic Acid (Starting Material) Target->Acid Direct Coupling (Route B: HATU/EDC) Amine N-Methylpiperazine (Nucleophile) Target->Amine + Intermediate Intermediate 4-Cyanobenzoyl Chloride Target->Intermediate Acylation (Route A) Intermediate->Acid SOCl2 / DMF cat.

Figure 1: Retrosynthetic disconnection showing the Acid Chloride pathway (Route A) and Direct Coupling pathway (Route B).

Protocol A: Acid Chloride Activation (Scale-Up Route)

Rationale: This method utilizes thionyl chloride (


) to generate the highly reactive acid chloride species. It avoids expensive coupling reagents and simplifies purification, as the primary byproducts are gases (

,

).
Materials
  • Precursor: 4-Cyanobenzoic acid (1.0 equiv)

  • Reagent: Thionyl chloride (1.5 – 2.0 equiv)

  • Nucleophile: N-Methylpiperazine (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMF (Dimethylformamide) (1-2 drops)

Step-by-Step Methodology
Step 1: Formation of 4-Cyanobenzoyl Chloride
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     line).
    
  • Addition: Charge 4-cyanobenzoic acid (e.g., 10.0 g, 68 mmol) and DCM (50 mL). The acid may not fully dissolve initially.

  • Activation: Add thionyl chloride (8.7 mL, ~120 mmol) slowly. Add 2 drops of anhydrous DMF as a catalyst.

    • Mechanism:[1][2][3] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species [1].
      
  • Reflux: Heat the mixture to reflux (approx. 40°C) for 2–3 hours.

    • Endpoint: The reaction solution should become clear and homogeneous, indicating the consumption of the insoluble acid.

  • Concentration: Cool to room temperature. Remove solvent and excess

    
     under reduced pressure (rotary evaporator).
    
    • Note: Add dry toluene and re-evaporate (azeotrope) to ensure complete removal of

      
      . The residue is 4-cyanobenzoyl chloride  (white/off-white solid). Use immediately for Step 2.
      
Step 2: Amide Coupling
  • Dissolution: Dissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0°C in an ice bath.

  • Nucleophilic Attack: In a separate vessel, mix N-methylpiperazine (7.5 g, 75 mmol) and Triethylamine (19 mL, 136 mmol) in DCM (20 mL).

  • Addition: Add the amine/base mixture dropwise to the acid chloride solution over 30 minutes, maintaining temperature <10°C.

    • Exotherm Control: The reaction is exothermic.[4] Rapid addition can lead to impurities.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LCMS.

Protocol B: Direct Coupling (Medicinal Chemistry Route)

Rationale: For small-scale synthesis (<1g) or parallel library generation, direct coupling agents like HATU or EDC are preferred to avoid moisture-sensitive acid chlorides.

Materials
  • Coupling Agent: HATU (1.2 equiv) OR EDC.HCl (1.2 equiv) + HOBt (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Methodology (HATU Protocol)
  • Activation: Dissolve 4-cyanobenzoic acid (1.0 equiv) in dry DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at room temperature.

    • Observation: The solution typically turns yellow/orange as the active ester forms.

  • Coupling: Add N-methylpiperazine (1.1 equiv).

  • Completion: Stir at room temperature for 2–16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with saturated

    
     (3x), water, and brine. Dry over 
    
    
    
    .[5]

Purification & Characterization Strategy

The product possesses a basic nitrogen (piperazine), allowing for a Self-Validating Acid/Base Extraction . This is superior to standard chromatography for initial cleanup.

Workup Workflow

Workup Reaction Crude Reaction Mixture (DCM) AcidWash Extract with 1M HCl Reaction->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgLayer1 Organic Layer (Contains non-basic impurities) Separation1->OrgLayer1 Impurities AqLayer1 Aqueous Acid Layer (Contains Protonated Product) Separation1->AqLayer1 Product (Salt) Waste Discard OrgLayer1->Waste Basify Basify to pH 10 (using 2M NaOH or Na2CO3) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrg Combined Organic Layers (Pure Product) Extract->FinalOrg

Figure 2: Acid-Base extraction flowchart for purification of basic amides.

Analytical Validation
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.95 (d, 2H, Ar-H ortho to CN)
      
    • 
       7.60 (d, 2H, Ar-H ortho to Carbonyl)
      
    • 
       3.65 (br s, 2H, Piperazine 
      
      
      
      )
    • 
       3.30 (br s, 2H, Piperazine 
      
      
      
      )
    • 
       2.35 (br t, 4H, Piperazine 
      
      
      
      adjacent to N-Me)
    • 
       2.20 (s, 3H, N-
      
      
      
      )
  • LCMS: ESI+ m/z calc. for

    
    ; found 230.1.
    

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Use only in a fume hood. Quench excess

    
     carefully into a large volume of dilute alkaline solution.
    
  • Cyanobenzoic Derivatives: Nitriles can release toxic cyanide fumes under strong acidic/combustion conditions. Avoid contact with strong oxidizers.

  • N-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • PubChem. (n.d.).[6] 4-(4-Methylpiperazine-1-carbonyl)benzonitrile (Compound CID 2422502).[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Strategic Utilization of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile in Pharmaceutical Synthesis

Executive Summary This application note details the synthesis, purification, and downstream utility of 4-(4-methylpiperazine-1-carbonyl)benzonitrile (CAS: 1000932-49-9), a versatile intermediate in the development of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, purification, and downstream utility of 4-(4-methylpiperazine-1-carbonyl)benzonitrile (CAS: 1000932-49-9), a versatile intermediate in the development of bioactive small molecules. This scaffold combines a piperazine moiety (a privileged structure in GPCR and kinase ligands) with a benzonitrile group , which serves as a robust electrophilic handle for further functionalization.

The protocols herein provide a self-validating workflow for researchers synthesizing libraries of benzamidines (protease inhibitors), benzylamines (kinase inhibitors), and heterocyclic derivatives . We emphasize critical process parameters (CPPs) to ensure high purity and reproducibility.

Chemical Profile & Significance[1][2][3][4]

The 4-(4-methylpiperazine-1-carbonyl)benzonitrile scaffold is a "linker-centric" intermediate. Its value lies in its dual functionality:

  • The Amide-Piperazine Tail: Enhances aqueous solubility and bioavailability, often serving as the solvent-exposed region of a drug molecule in protein binding pockets.

  • The Nitrile Head: A "masked" functional group capable of diverse transformations (reduction, hydrolysis, cycloaddition) late in the synthetic sequence.

PropertySpecification
IUPAC Name 4-(4-methylpiperazine-1-carbonyl)benzonitrile
Common Name 4-Cyanobenzoyl-4-methylpiperazine
CAS Number 1000932-49-9
Molecular Formula C₁₃H₁₅N₃O
Molecular Weight 229.28 g/mol
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in Water
pKa (Calc) ~8.2 (Piperazine nitrogen)

Upstream Synthesis Protocol

Objective: Scalable synthesis of the intermediate from 4-cyanobenzoyl chloride.

Reaction Scheme

The synthesis utilizes a Schotten-Baumann type acylation. The choice of base and solvent is critical to prevent hydrolysis of the acid chloride and ensure complete removal of the unreacted piperazine.

Materials[6][7]
  • Reagents: 4-Cyanobenzoyl chloride (1.0 equiv), N-Methylpiperazine (1.1 equiv), Triethylamine (TEA) or DIPEA (1.5 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Quench: Saturated NaHCO₃, Brine.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-cyanobenzoyl chloride (10.0 g, 60.4 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Mix N-methylpiperazine (6.65 g, 66.4 mmol) and TEA (12.6 mL, 90.6 mmol) in DCM (20 mL). Add this mixture dropwise to the cold acid chloride solution over 30 minutes.

    • Expert Insight: Maintain internal temperature <5°C to minimize side reactions. The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup (Critical Purification Step):

    • Wash the organic layer with 1N NaOH (2 x 50 mL) to remove any hydrolyzed 4-cyanobenzoic acid.

    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Crystallization: The crude solid is often pure enough (>95%). If higher purity is required, recrystallize from Ethyl Acetate/Hexanes.

Yield Expectation: 85–92% (White to off-white solid).

Downstream Applications & Protocols

The nitrile group on this intermediate is the gateway to three distinct classes of pharmacological agents.

Pathway A: Pinner Reaction (Synthesis of Benzamidines)

Application: Synthesis of Serine Protease Inhibitors (e.g., Thrombin, Factor Xa inhibitors). Mechanism: Acid-catalyzed addition of alcohol to the nitrile forms an imidate, which is then converted to an amidine.

Protocol:

  • Dissolve the intermediate (1.0 g) in anhydrous Ethanol (10 mL).

  • Cool to 0°C and bubble dry HCl gas through the solution for 30 minutes (saturation).

  • Seal the vessel and stir at RT for 16 hours. A white precipitate (Imidate Hydrochloride) will form.

  • Concentrate the solvent to dryness.

  • Redissolve the residue in anhydrous Ethanol (10 mL) and treat with Ammonia/Ethanol (2.0 M, 5 equiv) or Ammonium Carbonate .

  • Heat at 50°C for 4 hours.

  • Result: 4-(4-methylpiperazine-1-carbonyl)benzamidine.

Pathway B: Selective Reduction (Synthesis of Benzylamines)

Application: Linker elongation for Kinase Inhibitors. Challenge: Reducing the nitrile without reducing the amide carbonyl.

Protocol (Raney Nickel Hydrogenation):

  • Dissolve the intermediate (1.0 g) in Methanol/Ammonia (7N NH₃ in MeOH, 20 mL).

  • Add Raney Nickel (slurry, ~20 wt% loading).

  • Hydrogenate at 40 psi H₂ for 6 hours at RT.

  • Filter through Celite (Caution: Do not let Raney Ni dry out).

  • Concentrate to obtain the primary amine.

    • Expert Insight: Avoid LiAlH₄ if you wish to preserve the carbonyl group. LiAlH₄ will reduce both the amide and nitrile to form the diamine (Imatinib-style linker).

Pathway C: Tetrazole Formation (Bioisostere of Carboxylic Acid)

Application: Angiotensin II receptor antagonists; increasing metabolic stability.

Protocol:

  • Dissolve the intermediate (1.0 mmol) in DMF (5 mL).

  • Add Sodium Azide (1.5 mmol) and Ammonium Chloride (1.5 mmol).

  • Heat to 100°C for 12–24 hours.

  • Workup: Acidify carefully to precipitate the tetrazole.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

G Start 4-Cyanobenzoyl Chloride Intermediate 4-(4-Methylpiperazine-1-carbonyl) benzonitrile (The Core Intermediate) Start->Intermediate N-Me-Piperazine DIPEA, DCM ProductA Benzamidine Derivative (Protease Inhibitors) Intermediate->ProductA 1. HCl/EtOH (Pinner) 2. NH3 ProductB Benzylamine Derivative (Kinase Inhibitors) Intermediate->ProductB H2, Raney Ni (Selective Reduction) ProductC Tetrazole Derivative (Bioisostere) Intermediate->ProductC NaN3, NH4Cl DMF, Heat ProductD Benzylpiperazine (Imatinib-like Linker) Intermediate->ProductD LiAlH4 (Global Reduction)

Caption: Divergent synthesis pathways utilizing the benzonitrile electrophile. The dashed line represents global reduction of both amide and nitrile.

Analytical Quality Control (HPLC Method)

To ensure the integrity of the intermediate before downstream processing, use the following validated HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Benzonitrile absorption)
Retention Time ~4.5 min (Intermediate); ~1.2 min (N-Me-Piperazine); ~6.0 min (4-Cyanobenzoic acid)

Safety & Handling

  • Piperazine Sensitivity: N-methylpiperazine is a sensitizer and corrosive. Handle in a fume hood.

  • Nitrile Toxicity: While benzonitriles are generally less toxic than aliphatic nitriles, they can metabolize to release cyanide under extreme conditions. Avoid strong acids without proper ventilation.

  • Azide Hazards: In Pathway C, Sodium Azide can form explosive hydrazoic acid with strong acids. Use a blast shield and dedicated waste containers.

References

  • Synthesis of Piperazine Amides

    • Title: "Efficient Synthesis of Piperazine-Based Amides for Medicinal Chemistry Applic
    • Source: Journal of Medicinal Chemistry (General Protocol Adapt
    • Context: Standard Schotten-Baumann conditions for benzoyl chloride coupling.
  • Pinner Reaction Methodology

    • Title: "The Pinner Reaction: A Versatile Method for the Prepar
    • Source: Organic Syntheses, Coll. Vol. 1, p.5 (1941).
  • Nitrile Reduction Strategies

    • Title: "Selective Reduction of Nitriles to Primary Amines."
    • Source: Chemical Reviews.
  • Compound Data (PubChem)

    • Title: "4-[(4-Methylpiperazin-1-yl)carbonyl]benzonitrile Compound Summary."
    • Source: PubChem.[1][2][3]

Sources

Method

Application Note: Chemoselective Hydrolysis of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile

This application note provides a high-precision protocol for the chemoselective hydrolysis of the nitrile group in 4-(4-Methylpiperazine-1-carbonyl)benzonitrile to its corresponding carboxylic acid, 4-(4-Methylpiperazine...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a high-precision protocol for the chemoselective hydrolysis of the nitrile group in 4-(4-Methylpiperazine-1-carbonyl)benzonitrile to its corresponding carboxylic acid, 4-(4-Methylpiperazine-1-carbonyl)benzoic acid .

This transformation is a critical step in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors) where the piperazine-amide motif must remain intact while the nitrile functionality is converted.

Introduction & Strategic Analysis

The hydrolysis of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile presents a classic chemoselectivity challenge: converting a nitrile (


) to a carboxylic acid (

) without cleaving the existing tertiary amide bond linking the piperazine ring.
The Chemoselectivity Challenge
  • Target Reaction: Nitrile Hydrolysis (

    
    ).
    
  • Competing Side Reaction: Amide Hydrolysis (

    
    ).
    
  • Structural Insight: The amide bond in this substrate is a tertiary benzamide . Kinetic data indicates that tertiary benzamides are significantly more stable to alkaline hydrolysis than nitriles or primary amides due to steric hindrance and the lack of an acidic N-H proton, which prevents the formation of reactive amidate ions [1, 2].

Therefore, this protocol utilizes Alkaline Hydrolysis (NaOH) as the primary method to ensure maximum selectivity, preserving the piperazine linker.

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the hydroxide ion on the nitrile carbon. The tertiary amide remains spectator due to its higher activation energy for hydrolysis under these conditions.

ReactionPathway Substrate Substrate: 4-(4-Methylpiperazine-1-carbonyl)benzonitrile Imidate Intermediate: Imidate Species Substrate->Imidate NaOH, H2O, Reflux SideRxn Side Product: Piperazine Cleavage Substrate->SideRxn Avoided by Steric Stability AmideInt Intermediate: Primary Amide Imidate->AmideInt Fast ProductSalt Product (Salt): Carboxylate Anion AmideInt->ProductSalt NaOH, Reflux (-NH3) FinalProduct Final Product: 4-(4-Methylpiperazine-1-carbonyl)benzoic acid (HCl Salt or Zwitterion) ProductSalt->FinalProduct Workup: Acidification (HCl)

Figure 1: Reaction pathway highlighting the conversion of nitrile to acid while preserving the tertiary amide scaffold.

Experimental Protocol

Method A: Alkaline Hydrolysis (Recommended)

This method offers the highest chemoselectivity and yield.

Reagents:

  • Substrate: 4-(4-Methylpiperazine-1-carbonyl)benzonitrile (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 4.0 – 5.0 equivalents

  • Solvent: Ethanol / Water (1:1 v/v)

  • Acid (Workup): 6M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (43.6 mmol) of the substrate in 50 mL Ethanol .

  • Base Addition: Add a solution of 8.7 g NaOH (218 mmol, 5 eq) dissolved in 50 mL Water .

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 85°C) .

    • Critical Checkpoint: Monitor by HPLC or TLC every 2 hours. The nitrile spot (

      
       in 10% MeOH/DCM) should disappear, transiently forming a primary amide intermediate before converting to the baseline carboxylic acid.
      
    • Duration: Typically 6–12 hours.

  • Ammonia Removal: The reaction releases ammonia gas. Ensure the system is vented to a fume hood.

  • Concentration: Once conversion is >98%, cool the mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove most of the ethanol.

  • Workup & Isolation (Zwitterion/Salt Formation):

    • Dilute the aqueous residue with 20 mL Water .

    • Cool to 0–5°C in an ice bath.

    • Acidification: Slowly add 6M HCl dropwise with vigorous stirring.

    • Observation: The solution will first neutralize. As pH drops below 4, the carboxylic acid forms. Since the molecule contains a basic piperazine nitrogen, adding excess HCl will form the Dihydrochloride Salt , which is highly water-soluble.

    • Isolation Option 1 (HCl Salt - Preferred for Stability): Acidify to pH 1. Evaporate to dryness. Triturate the solid residue with Isopropanol (IPA) or Acetone to remove excess NaCl and impurities. Filter the white solid.

    • Isolation Option 2 (Zwitterion): Adjust pH carefully to the isoelectric point (approx. pH 5.5–6.0). The zwitterionic form may precipitate. Filter, wash with cold water, and dry.

Method B: Acidic Hydrolysis (Alternative)

Use only if Method A fails or if the substrate is sensitive to base.

  • Reagents: 6M HCl (excess).

  • Procedure: Reflux substrate in 6M HCl for 4–6 hours.

  • Risk: Higher probability of hydrolyzing the amide bond to release N-methylpiperazine.

Data Presentation & QC Specifications

Table 1: Process Parameters and Expected Outcomes

ParameterSpecificationNotes
Stoichiometry 1.0 Substrate : 5.0 NaOHExcess base ensures complete nitrile conversion.
Temperature 80–85°C (Reflux)Lower temps result in stalled amide intermediate.
Reaction Time 6 – 12 HoursMonitor for disappearance of primary amide intermediate.
Expected Yield 85 – 95%High efficiency due to stability of tertiary amide.
Appearance White to Off-White SolidProduct is typically a crystalline salt.
Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm.[1]

  • Logic: The acidic mobile phase ensures the basic piperazine is protonated, improving peak shape. The carboxylic acid product will elute earlier (more polar) than the nitrile starting material.

Workflow Visualization

Workflow Start Start: Dissolve Substrate in EtOH/H2O AddBase Add NaOH (5 eq) Reflux 85°C Start->AddBase Monitor Monitor HPLC: Check for Nitrile Disappearance AddBase->Monitor Monitor->AddBase Incomplete Evap Evaporate Ethanol Monitor->Evap Complete Acidify Acidify with 6M HCl (Target pH < 1 for Salt) Evap->Acidify Isolate Evaporate & Triturate with Isopropanol Acidify->Isolate Product Final Product: HCl Salt Solid Isolate->Product

Figure 2: Operational workflow for the isolation of the hydrochloride salt.

Troubleshooting & Critical Controls

  • Stalled Reaction (Amide Intermediate):

    • Symptom:[2][3][4] HPLC shows a new peak that persists (Primary Amide).

    • Remedy: Increase temperature or add more NaOH (up to 10 eq). The hydrolysis of the intermediate amide to the acid is the rate-limiting step.

  • Product Solubility:

    • Issue: Product does not precipitate at pH 7.

    • Cause: The product is zwitterionic and highly soluble in water.

    • Solution: Do not attempt to filter from water. Evaporate to dryness and use organic solvents (IPA, Acetone) to precipitate the salt from the residue.

  • Amide Cleavage (Impurity):

    • Symptom:[2][3][4] Appearance of N-methylpiperazine peak in HPLC/GC.

    • Prevention: Avoid using strong mineral acids (H2SO4/HCl) for the hydrolysis step; stick to the basic method.

References

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 86(4), 290-297. Link

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1968). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 33, 290-297. Link

  • GuideChem. (2023). Synthesis route of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (Analogous chemistry for piperazine-benzoates). Link

  • PubChem. (2025).[5][6] 4-(4-Methylpiperazin-1-yl)benzoic acid Compound Summary. Link

Sources

Application

Functionalization of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile in medicinal chemistry

Topic: Functionalization of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction: The "Linchpin" Scaffold

In modern medicinal chemistry, 4-(4-Methylpiperazine-1-carbonyl)benzonitrile (hereafter referred to as Compound A ) represents a "privileged structure" intermediate.[1] It fuses two critical pharmacophoric elements:[1]

  • The N-Methylpiperazine Moiety: A classic solubility enhancer and bioavailability modulator found in blockbuster kinase inhibitors (e.g., Imatinib, Dasatinib). It often interacts with solvent-exposed regions of the target protein.

  • The Benzonitrile "Warhead" Precursor: A versatile electrophilic handle. While the nitrile itself can act as a hydrogen bond acceptor, its primary value lies in its capacity to be transformed into high-affinity binding groups (amidines, tetrazoles) or linkers (benzylamines).

This guide details three high-value functionalization protocols designed to convert Compound A from a simple intermediate into a potent lead candidate.

Chemical Profile: Compound A
PropertyValue (Approx.)Significance
MW 229.28 g/mol Fragment-like, ideal for growing
cLogP 1.2 - 1.5Good lipophilicity balance
pKa (Piperazine) ~8.5 (Basic)Lysosomotropic; requires buffering in assays
Reactivity Nitrile (High), Amide (Low)Allows selective C-N bond formation

Decision Matrix: Functionalization Pathways

The following directed graph illustrates the strategic divergence points for modifying Compound A.

FunctionalizationTree Core Compound A (Nitrile Core) Tetrazole Tetrazole (Bioisostere of -COOH) Core->Tetrazole ZnBr2 / NaN3 [3+2] Cycloaddition Amidine Amidine (Arginine Mimic) Core->Amidine 1. HCl/MeOH (Pinner) 2. NH3 Demethyl Des-methyl Piperazine (Linker Attachment) Core->Demethyl ACE-Cl N-Dealkylation

Figure 1: Strategic functionalization pathways for 4-(4-Methylpiperazine-1-carbonyl)benzonitrile.

Detailed Experimental Protocols

Protocol A: Bioisosteric Expansion via [3+2] Cycloaddition

Objective: Convert the nitrile into a 5-substituted-1H-tetrazole.[1] Rationale: The tetrazole anion is a lipophilic bioisostere of the carboxylate group. It improves metabolic stability and membrane permeability while maintaining hydrogen bond acceptor/donor capability. Mechanism: Zinc-catalyzed activation of the nitrile followed by azide cycloaddition.

Materials
  • Compound A (1.0 equiv)[1][2][3]

  • Sodium Azide (NaN

    
    ) (1.5 equiv) [Caution: Toxic] [1]
    
  • Zinc Bromide (ZnBr

    
    ) (1.0 equiv)[1]
    
  • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)[1]

  • Workup: 3N HCl, Ethyl Acetate

Step-by-Step Methodology
  • Setup: In a pressure-rated vial or round-bottom flask, dissolve Compound A (1 mmol, 229 mg) in 5 mL of solvent.

  • Catalyst Addition: Add ZnBr

    
     (1 mmol, 225 mg). Stir for 10 minutes to allow Lewis acid coordination to the nitrile nitrogen.
    
  • Azide Addition: Add NaN

    
     (1.5 mmol, 97 mg).
    
    • Expert Note: ZnBr

      
       allows this reaction to proceed at lower temperatures and avoids the formation of explosive hydrazoic acid (HN
      
      
      
      ) in the headspace by forming a stable zinc-azide complex.
  • Reaction: Heat to reflux (approx. 100°C) for 12–24 hours. Monitor by LC-MS (Target mass: [M+H]+ = 273.3).[1]

  • Quench & Acidification: Cool to room temperature. Add 3N HCl slowly until pH ~1. This breaks the Zinc-Tetrazolate complex and protonates the tetrazole ring.

    • Observation: A white precipitate (the tetrazole product) often forms.

  • Isolation:

    • If precipitate forms: Filter and wash with cold water.[4]

    • If no precipitate:[1] Extract with Ethyl Acetate (3x).[2][4] The product will partition into the organic phase despite the piperazine, as the tetrazole is neutral/acidic in this state.

  • Purification: Recrystallization from Ethanol/Water.[5]

Protocol B: Pinner Synthesis of Amidines

Objective: Convert the nitrile into a benzamidine. Rationale: Amidines are critical pharmacophores for targeting serine proteases (e.g., Thrombin, Factor Xa) by mimicking the guanidine side chain of Arginine. Critical Control Point: Moisture exclusion is vital to prevent hydrolysis to the ester or amide.

Materials
  • Compound A (1.0 equiv)[1][2][3]

  • Anhydrous Methanol

  • HCl gas (or Acetyl Chloride to generate HCl in situ)

  • Ammonia (7N in Methanol)[1]

Step-by-Step Methodology
  • Imidate Formation (The Pinner Salt):

    • Dissolve Compound A (1 mmol) in anhydrous MeOH (5 mL) at 0°C.

    • In situ HCl generation: Dropwise add Acetyl Chloride (5 equiv) to the MeOH solution. This generates anhydrous HCl exothermically.

    • Seal the vessel and stir at 0°C to RT for 16 hours.

    • Checkpoint: Monitor TLC/LC-MS for the disappearance of the nitrile and appearance of the Imidate Methyl Ester (Mass = M + 32).

  • Amidine Conversion:

    • Evaporate the solvent/HCl under reduced pressure (keep temperature < 40°C to avoid amide formation).

    • Redissolve the residue (Pinner Salt) in fresh anhydrous MeOH.

    • Add 7N Ammonia in Methanol (5 equiv).

    • Stir at 60°C for 4 hours.

  • Workup:

    • Concentrate to dryness.

    • The product will be the dihydrochloride salt (Piperazine + Amidine).

    • Purification: Reverse-phase HPLC (C18 column, 0.1% TFA gradient) is recommended to separate the amidine from any hydrolyzed amide byproduct.

PinnerMechanism Step1 Nitrile Protonation (R-CN + H+) Step2 Alcohol Attack (Formation of Imidate Salt) Step1->Step2 MeOH, 0°C Step3 Ammonolysis (Displacement of OMe by NH3) Step2->Step3 NH3/MeOH, Heat

Figure 2: Reaction logic for the Pinner Synthesis.

Protocol C: Late-Stage Diversification via N-Demethylation

Objective: Remove the N-methyl group to expose the secondary amine.[1] Rationale: The N-methyl piperazine is often a "dead end" chemically.[1] Demethylation allows the attachment of linkers (PROTACs), fluorophores, or other R-groups to tune selectivity. Method: ACE-Cl (1-Chloroethyl chloroformate) mediated dealkylation.[1] This is superior to Cyanogen Bromide (von Braun) due to lower toxicity and cleaner workup.

Materials
  • Compound A (1.0 equiv)[1][2][3]

  • 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv)[1]

  • 1,2-Dichloroethane (DCE) (Anhydrous)[1]

  • Methanol[4][6]

Step-by-Step Methodology
  • Carbamate Formation:

    • Dissolve Compound A (1 mmol) in DCE (10 mL) under Nitrogen.

    • Add ACE-Cl (1.2 mmol) dropwise at 0°C.[1]

    • Reflux for 3 hours.[2] The N-methyl group is displaced, forming the chloroethyl carbamate.

  • Methanolysis (Decarboxylation):

    • Evaporate the DCE under vacuum.

    • Dissolve the residue in Methanol (10 mL).

    • Reflux for 1 hour. This cleaves the carbamate, releasing the secondary amine, CO2, and acetaldehyde.

  • Isolation:

    • Concentrate the solvent. The product is the HCl salt of the des-methyl piperazine.

    • Yield: Typically >85%.[5]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Tetrazole) Sublimation of NH

Cl (if used) or HN

loss
Use ZnBr

protocol; ensure sealed vessel.[1]
Amide Byproduct (Pinner) Moisture in MeOH or HClUse freshly distilled MeOH; use Acetyl Chloride for in situ drying.
Incomplete Demethylation Steric hindrance or old ACE-ClIncrease reflux time in DCE; ensure ACE-Cl quality.[1]

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][3] The Journal of Organic Chemistry, 66(24), 7945–7950. Link[1]

  • Pinner, A., & Klein, F. (1877).[7][8] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. (Foundational reference for Pinner Chemistry).[9]

  • Olofson, R. A., et al. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved synthesis of naltrexone and nalbuphine.[1] The Journal of Organic Chemistry, 49(11), 2081–2082. (ACE-Cl Protocol).[1][4] Link[1]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. (Context for Piperazine-Benzamide scaffolds in kinase inhibitors). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile

Welcome to the technical support guide for the synthesis of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key chemical intermediate. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you optimize your reaction conditions and improve your final yield.

Core Synthesis Overview

The most direct and common method for synthesizing 4-(4-Methylpiperazine-1-carbonyl)benzonitrile is through the amide coupling of 4-cyanobenzoyl chloride with 1-methylpiperazine. This reaction, a variation of the classic Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine of 1-methylpiperazine on the electrophilic carbonyl carbon of the acyl chloride.[1] A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

Reaction_Mechanism R1 4-Cyanobenzoyl Chloride P1 4-(4-Methylpiperazine-1-carbonyl)benzonitrile R1->P1 R2 1-Methylpiperazine R2->P1 P2 Base-HCl Salt Base Tertiary Amine Base (e.g., Et3N) Base->P2 + HCl caption Fig 1: General Amide Coupling Reaction.

Fig 1: General Amide Coupling Reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.

Q1: My final yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common complaint and can stem from several sources. A systematic approach is crucial for diagnosis.

Answer: The three most critical areas to investigate are reagent quality , reaction conditions , and work-up/purification procedures .

  • Reagent Quality: The purity and handling of your starting materials, especially the acyl chloride, are paramount. 4-Cyanobenzoyl chloride is highly sensitive to moisture.[2][3] Any exposure to atmospheric humidity will cause it to hydrolyze into the unreactive 4-cyanobenzoic acid, directly reducing the amount of electrophile available for the reaction.

    • Actionable Advice:

      • Use freshly purchased 4-cyanobenzoyl chloride from a reputable supplier.

      • If the reagent is old or has been improperly stored, consider synthesizing it fresh from 4-cyanobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4]

      • Always handle 4-cyanobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[5]

  • Reaction Conditions: Sub-optimal conditions can favor side reactions or lead to an incomplete reaction.

    • Anhydrous Environment: Water is a competing nucleophile. Ensure your solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) is thoroughly dried and that all glassware is oven-dried before use.

    • Base Selection & Stoichiometry: A suitable base, typically a tertiary amine like triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), is essential to scavenge the HCl produced.[1] At least one equivalent of the base is required. An excess (1.1-1.5 equivalents) is often used to ensure the reaction medium remains basic.

    • Temperature Control: The reaction is exothermic. Adding the acyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) helps control the reaction rate, minimize side reactions, and prevent overheating.[1] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.

  • Inefficient Work-up: Product can be lost during the extraction and purification phases. Ensure your aqueous washes are effective at removing the amine hydrochloride salt and unreacted starting materials without causing product loss due to emulsion formation or incorrect pH.

Troubleshooting_Yield cluster_Investigation Investigation Path cluster_Solutions Potential Solutions Start Low Yield Observed Reagent Check Reagent Quality (Acyl Chloride) Start->Reagent Conditions Verify Reaction Conditions Start->Conditions Workup Review Work-up & Purification Start->Workup Sol_Reagent Use Fresh/Anhydrous Reagents Handle Under Inert Gas Reagent->Sol_Reagent Sol_Conditions Use Anhydrous Solvent Control Temperature (0°C -> RT) Use Excess Base (1.1-1.5 eq) Conditions->Sol_Conditions Sol_Workup Optimize Extraction pH Check Recrystallization Solvent Workup->Sol_Workup caption Fig 2: Workflow for Troubleshooting Low Yield.

Fig 2: Workflow for Troubleshooting Low Yield.
Q2: I'm seeing a significant amount of a water-soluble, acidic byproduct. What is it and how can I prevent it?

Answer: This byproduct is almost certainly 4-cyanobenzoic acid, the result of the hydrolysis of your starting material, 4-cyanobenzoyl chloride.[2]

Side_Reaction R1 4-Cyanobenzoyl Chloride P1 4-Cyanobenzoic Acid R1->P1 Hydrolysis R2 Water (H₂O) (Contaminant) R2->P1 P2 HCl caption Fig 3: Hydrolysis Side Reaction.

Fig 3: Hydrolysis Side Reaction.

Causality & Prevention:

Acyl chlorides are highly reactive acylating agents.[3] This high reactivity also makes them susceptible to nucleophilic attack by water. The electron-withdrawing nature of the para-cyano group further activates the carbonyl carbon, making it highly electrophilic.

  • Mechanism: The reaction proceeds through a bimolecular addition-elimination pathway where water acts as the nucleophile.[2]

  • Prevention: The most effective prevention is the rigorous exclusion of water from the reaction system.

    • Dry Solvents: Use a freshly distilled or commercially available anhydrous solvent. Solvents like DCM are often dried over calcium hydride (CaH₂).

    • Dry Glassware: Ensure all flasks, funnels, and stir bars are oven-dried (e.g., at 120 °C for several hours) and cooled under a stream of inert gas or in a desiccator.

    • Inert Atmosphere: Assemble your reaction apparatus and flush it with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

Q3: What is the optimal order of addition for the reagents?

Answer: The order of addition is critical for minimizing side reactions and maximizing yield.

The recommended procedure is to add the 4-cyanobenzoyl chloride solution slowly to a solution of 1-methylpiperazine and the tertiary amine base.

Rationale:

  • Preventing Amine Depletion: The reaction generates HCl. If the acyl chloride were added to the amine alone, the initial HCl formed would protonate the highly basic 1-methylpiperazine, converting it to its non-nucleophilic ammonium salt. By having the tertiary amine base present from the start, the HCl is neutralized as it is formed, preserving the nucleophilicity of the 1-methylpiperazine.

  • Controlling Concentration: Maintaining a low concentration of the highly reactive acyl chloride (by adding it slowly) relative to the nucleophile (1-methylpiperazine) helps ensure the desired reaction occurs preferentially and allows for better temperature control.

Q4: I'm struggling with purification. What is an effective work-up and isolation protocol?

Answer: A well-designed work-up procedure is essential for isolating a pure product. The primary goals are to remove the tertiary amine hydrochloride salt, any unreacted starting materials, and the hydrolysis byproduct (4-cyanobenzoic acid).

Recommended Step-by-Step Protocol:

  • Quench the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath and slowly add water or a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acyl chloride.

  • Phase Separation: Transfer the mixture to a separatory funnel. If using a water-immiscible solvent like DCM, the organic layer will contain your product.

  • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This step is crucial for removing the tertiary amine base (Et₃N, DIPEA) and any unreacted 1-methylpiperazine by converting them into their water-soluble hydrochloride salts.

  • Basic Wash: Wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃ or 1M NaOH). This will remove any acidic byproduct, 4-cyanobenzoic acid, by converting it to its water-soluble sodium salt.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude product, which is a solid, can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol). If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Parameter Recommended Condition Rationale
Solvent Anhydrous Dichloromethane (DCM) or THFAprotic, dissolves reactants well, and can be easily dried.
Base Triethylamine (Et₃N) or DIPEAScavenges HCl byproduct without competing as a nucleophile.
Stoichiometry 1-methylpiperazine (1.0 eq), 4-cyanobenzoyl chloride (1.0-1.1 eq), Base (1.1-1.5 eq)Slight excess of acyl chloride can drive reaction to completion; excess base ensures neutralization of all HCl.
Temperature 0 °C for addition, then warm to Room TemperatureControls exothermic reaction and minimizes side product formation.[1]
Reaction Time 2-16 hoursMonitor by TLC for disappearance of starting material.

References

  • Cheng, J. T., Su, W. K., & Xu, B. (2011). Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • FAQ. (2023). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?[Link]

  • Unknown Author. (Year). Production of 3-(or 4-)cyanobenzaldehyde.
  • ChemBK. (2024). 4-Cyanocbenzoyl chloride. [Link]

  • PubChemLite. (n.d.). 4-(4-methylpiperazine-1-carbonyl)benzonitrile (C13H15N3O). [Link]

  • Unknown Author. (2026). The Essential Guide to 4-Cyanobenzoyl Chloride for Chemical Synthesis. [Link]

  • Beilstein Journals. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

  • PMC - NIH. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Loido, M., et al. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?[Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Supporting Information. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis. [Link]

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling for 4-Cyanobenzoyl-Piperazine Formation

Welcome to the technical support center for the synthesis of 4-cyanobenzoyl-piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-cyanobenzoyl-piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges in this specific amide coupling reaction.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of 4-cyanobenzoyl-piperazine.

Q1: My yield of 4-cyanobenzoyl-piperazine is consistently low. What are the most likely causes?

A1: Low yields in this synthesis typically stem from several key factors:

  • Competitive Di-acylation: Piperazine has two secondary amine nitrogens, making it susceptible to reacting with two molecules of 4-cyanobenzoyl chloride, leading to the formation of a di-substituted byproduct.[1]

  • Hydrolysis of 4-Cyanobenzoyl Chloride: 4-cyanobenzoyl chloride is moisture-sensitive and can hydrolyze back to 4-cyanobenzoic acid, which is unreactive under these conditions.[2][3]

  • Suboptimal Coupling Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and efficiency.

  • Product Loss During Work-up and Purification: The polarity of 4-cyanobenzoyl-piperazine and potential byproducts can make separation challenging.

For a systematic approach to diagnosing and resolving low yields, please refer to our detailed troubleshooting guide on this topic.

Q2: I am observing a significant amount of a di-substituted byproduct. How can I favor the formation of the mono-acylated product?

A2: Achieving mono-acylation of piperazine is a common challenge. Several strategies can be employed to enhance selectivity:

  • Using Excess Piperazine: Employing a large excess of piperazine (2.5 equivalents or more) can statistically favor the mono-acylation product.[1][4]

  • Mono-protection of Piperazine: Protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) is a highly effective method to ensure mono-acylation.[1][5][6] The desired acylation is performed on the unprotected nitrogen, followed by deprotection of the Boc group.

  • Protonation Strategy: Utilizing a protonated piperazine salt can help protect one of the nitrogen atoms, thereby suppressing the formation of di-substituted derivatives.[7][8]

  • Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry and reaction time, favoring mono-substitution.[6][9]

Q3: What are the best practices for purifying 4-cyanobenzoyl-piperazine?

A3: Purification strategies will depend on the scale of your reaction and the nature of the impurities. Common methods include:

  • Column Chromatography: Silica gel chromatography is often effective for separating the mono-acylated product from the di-acylated byproduct and unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or dichloromethane) is typically used.[10]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.

  • Acid-Base Extraction: Exploiting the basicity of the unreacted piperazine and the product can be useful. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous phase can be adjusted to precipitate or extract the purified product.

II. Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to address specific experimental issues.

Guide 1: Diagnosing and Overcoming Low Reaction Conversion

Question: My reaction has stalled, and I have a significant amount of unreacted 4-cyanobenzoic acid and/or piperazine. What should I investigate?

Answer: Incomplete conversion points to issues with the activation of the carboxylic acid (if starting from 4-cyanobenzoic acid) or the reactivity of the acylating agent.

Troubleshooting Workflow:

G start Low Conversion Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents are pure and stoichiometry is correct coupling_reagent Optimize Coupling Reagent and Additives check_conditions->coupling_reagent Starting from 4-cyanobenzoic acid solvent_base Screen Solvents and Bases check_conditions->solvent_base Starting from 4-cyanobenzoyl chloride coupling_reagent->solvent_base temp_time Adjust Temperature and Reaction Time solvent_base->temp_time end Improved Conversion temp_time->end G start Di-acylation Observed excess_piperazine Increase Stoichiometry of Piperazine start->excess_piperazine protecting_group Employ a Protecting Group Strategy (e.g., Boc) excess_piperazine->protecting_group Selectivity still insufficient end Selective Mono-acylation Achieved excess_piperazine->end Sufficient selectivity achieved flow_chemistry Consider Flow Chemistry for Precise Control protecting_group->flow_chemistry Multi-step synthesis is undesirable protecting_group->end High selectivity achieved flow_chemistry->end High throughput and selectivity needed

Sources

Reference Data & Comparative Studies

Validation

LC-MS characterization of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile

An In-Depth Guide to the LC-MS Characterization of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile: A Comparative Analysis for Drug Development Professionals This guide provides a comprehensive technical overview for the c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Characterization of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile: A Comparative Analysis for Drug Development Professionals

This guide provides a comprehensive technical overview for the characterization of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile, a key intermediate in pharmaceutical synthesis. We will delve into a robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodology, explaining the rationale behind instrumental choices and providing a detailed protocol. Furthermore, this guide will objectively compare the capabilities of LC-MS with other critical analytical techniques, offering a decision-making framework for researchers, scientists, and drug development professionals to ensure data integrity and analytical excellence.

Introduction: The Analytical Imperative for a Key Building Block

4-(4-Methylpiperazine-1-carbonyl)benzonitrile (Molecular Formula: C₁₃H₁₅N₃O, Molecular Weight: 229.28 g/mol ) is a substituted benzonitrile derivative incorporating a methylpiperazine amide moiety. Such structures are of significant interest in medicinal chemistry, often serving as scaffolds for the development of novel therapeutic agents. The precise characterization of this molecule is paramount for ensuring purity, identifying potential impurities or degradants, and understanding its metabolic fate in preclinical studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[1] This guide will present a detailed LC-MS workflow for the characterization of this specific compound and contextualize its performance against alternative analytical methods.

Primary Characterization via Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[1] This synergy allows for the confident identification and quantification of a target compound, even within a complex mixture.

Causality Behind Method Development

For a molecule like 4-(4-Methylpiperazine-1-carbonyl)benzonitrile, the selection of LC-MS parameters is driven by its physicochemical properties. The presence of a basic nitrogen atom in the piperazine ring makes it an ideal candidate for positive mode Electrospray Ionization (ESI), where the molecule can be readily protonated. Its moderate polarity suggests that Reversed-Phase HPLC (RP-HPLC) will provide excellent separation from potential nonpolar or highly polar impurities.[2]

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Accurately weigh 1 mg of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile.

  • Dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile) to a working concentration of 1 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection to prevent contamination of the LC system.

2. Liquid Chromatography (LC) Conditions: The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any other components.

  • Column: A C18 stationary phase is ideal for retaining and separating molecules of moderate polarity.[3] An example would be a Waters XBridge C18 column (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures the analyte remains protonated for optimal ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient allows for efficient elution of the analyte while cleaning the column of more retained impurities.

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-8 min: 95% to 5% B

    • 8-10 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas Flow (N₂): 800 L/hr

  • Desolvation Temperature: 350 °C

  • Data Acquisition Mode:

    • Full Scan: Scan a mass range of m/z 100-500 to detect the parent ion and any co-eluting impurities.

    • Tandem MS (MS/MS): Fragment the primary ion to confirm its identity and structure. This is crucial for distinguishing between isomers.

Expected LC-MS Results

The primary ion observed will be the protonated molecule, [M+H]⁺.

  • Calculated Monoisotopic Mass: 229.1215 Da[4]

  • Expected [M+H]⁺: m/z 230.1288[4]

In MS/MS analysis, characteristic fragment ions would be expected from the cleavage of the amide bond or fragmentation of the piperazine ring, providing structural confirmation.

Summary of Proposed LC-MS Parameters
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 3.5 µmOptimal for retaining and separating moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileReversed-phase separation with an acid modifier to promote ionization.
Gradient 5% to 95% B over 4 minutesEnsures efficient elution and good peak shape.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Ionization Mode ESI, PositiveThe basic piperazine nitrogen is easily protonated.
Scan Mode Full Scan (m/z 100-500) & MS/MSFull scan for detection, MS/MS for structural confirmation.
Expected Ion [M+H]⁺ at m/z 230.1288Corresponds to the protonated parent molecule.
LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/10 mL) prep2 Dilute to 1 µg/mL prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 lc HPLC Separation (C18 Column) prep3->lc Inject ms MS Detection (ESI+) lc->ms msms Tandem MS (Fragmentation) ms->msms data1 Extract Ion Chromatogram (m/z 230.13) msms->data1 data2 Integrate Peak data1->data2 data3 Analyze Mass Spectrum & Fragments data1->data3

Fig 1: LC-MS workflow for 4-(4-Methylpiperazine-1-carbonyl)benzonitrile.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerhouse for sensitive identification and quantification, a multi-technique approach is often necessary for complete characterization. Other methods provide complementary information, and their utility depends on the analytical question being asked.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for volatile and thermally stable compounds.[5] For 4-(4-Methylpiperazine-1-carbonyl)benzonitrile, its relatively high molecular weight and polarity make it non-ideal for direct GC-MS analysis without derivatization.[6][7] Derivatization adds complexity and potential for sample alteration. Therefore, GC-MS is generally considered less suitable than LC-MS for this particular analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structural elucidation.[5] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

  • ¹H NMR: Would confirm the presence and connectivity of aromatic protons, piperazine ring protons, and the N-methyl group protons, with distinct chemical shifts and coupling patterns.[8][9]

  • ¹³C NMR: Would identify all 13 unique carbon atoms, including the characteristic shifts for the nitrile carbon (~115-130 ppm) and the amide carbonyl carbon (~165-185 ppm).[10][11]

While unparalleled for structure confirmation, NMR has significantly lower sensitivity than MS and is not suitable for trace-level analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Expected Absorptions: For this compound, FT-IR would show characteristic stretching frequencies for:

    • C≡N (Nitrile): A sharp, intense peak around 2230 cm⁻¹ for the aromatic nitrile.[10][12]

    • C=O (Amide): A strong absorption in the range of 1630-1680 cm⁻¹.

    • C-H (Aromatic/Aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

FT-IR confirms the presence of key functional groups but does not provide detailed structural connectivity or molecular weight information.

Comparative Summary Table
TechniqueInformation ProvidedSensitivityThroughputPrimary Application
LC-MS Molecular Weight, Fragmentation, QuantificationHigh (pg-ng)HighIdentification, Quantification, Impurity Profiling
GC-MS Molecular Weight, Fragmentation (if volatile)High (pg-ng)HighAnalysis of volatile/semi-volatile compounds.[6]
NMR Unambiguous Structure, ConnectivityLow (µg-mg)LowDefinitive Structural Elucidation.[5]
FT-IR Functional GroupsModerate (µg)Very HighRapid confirmation of functional groups.[10]
Decision-Making Framework for Technique Selection

The choice of analytical technique is dictated by the research objective. The following diagram provides a logical guide for selecting the appropriate method.

Decision_Tree start What is your analytical goal? q1 Confirming absolute molecular structure? start->q1 Structure q2 Quantifying low levels or analyzing in a complex matrix? start->q2 Quantification q3 Quickly verifying functional groups? start->q3 Functional Groups q4 Analyzing a volatile analogue? start->q4 Volatility ans1 Use NMR Spectroscopy q1->ans1 ans2 Use LC-MS q2->ans2 ans3 Use FT-IR Spectroscopy q3->ans3 ans4 Use GC-MS q4->ans4

Fig 2: Decision guide for selecting an analytical technique.

Conclusion

The comprehensive characterization of 4-(4-Methylpiperazine-1-carbonyl)benzonitrile is critical for its application in pharmaceutical development. LC-MS stands out as the premier technique for this purpose, offering an unparalleled combination of sensitivity, selectivity, and quantitative power, making it ideal for purity assessments, impurity profiling, and pharmacokinetic studies. The detailed LC-MS protocol provided herein serves as a robust starting point for method development.

However, true analytical integrity relies on a holistic approach. While LC-MS excels at "what" and "how much," NMR spectroscopy remains the definitive tool for confirming the absolute structure, and FT-IR provides rapid verification of essential functional groups. By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical strategy that ensures the quality, safety, and efficacy of the materials used in the journey of drug discovery and development.

References

  • Jacobsen, J. P., & Schaumburg, K. (1974). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 'H and '3C spectra of benzonitrile dissolved in isotropic and nematic phase. Molecular Physics, 28(6), 1505-1517.
  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs” | Request PDF. Retrieved from [Link]

  • Hovione. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-methylpiperazine-1-carbonyl)benzonitrile (C13H15N3O). Retrieved from [Link]

  • Google Patents. (n.d.). CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ACS Publications. (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

  • LCGC International. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from [Link]

  • ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Semantic Scholar. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • J-STAGE. (n.d.). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Retrieved from [Link]

  • MDPI. (2025, March 26). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive Pesticide Residue Analysis by LC/MS/MS. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Methylpiperazine vs. Piperazine Linkers in Drug Design

Executive Summary: The "Cap vs. Core" Decision In medicinal chemistry, the choice between a piperazine (secondary amine) and an -methylpiperazine (tertiary amine) linker is rarely arbitrary.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cap vs. Core" Decision

In medicinal chemistry, the choice between a piperazine (secondary amine) and an


-methylpiperazine  (tertiary amine) linker is rarely arbitrary. It represents a calculated trade-off between solubility , permeability , and metabolic fate .
  • Piperazine is the "solubility engine."[] It provides a secondary amine handle for salt formation and hydrogen bonding but carries a high risk of Phase II conjugation (

    
    -glucuronidation) and poor membrane permeability due to its polarity.
    
  • 
    -Methylpiperazine  is the "bioavailability modulator." It caps the secondary amine, blocking direct glucuronidation and improving lipophilicity (LogD) for blood-brain barrier (BBB) or gut membrane penetration. However, it introduces a new metabolic liability: oxidative 
    
    
    
    -demethylation.

This guide dissects the physicochemical and biological implications of this structural modification to support rational decision-making in hit-to-lead optimization.

Physicochemical Profiling

The addition of a single methyl group (


) alters the electronic and steric landscape of the piperazine ring, fundamentally shifting its acid-base profile.
Basicity (pKa) and Ionization

Piperazine derivatives are dibasic. The distal nitrogen (N4) is the primary determinant of basicity.

PropertyPiperazine (Free Base)

-Methylpiperazine
Impact on Drug Design
pKa

(N4)
~9.8~9.0Methylation lowers pKa

by ~0.8 units due to steric hindrance to solvation and electronic effects.
pKa

(N1)
~5.6~5.0The proximal nitrogen remains weakly basic.
H-Bond Donors 1 (Secondary Amine)0Methylation removes the H-bond donor, critical for permeability.
LogP (Octanol/Water) -1.17-0.57Methylation increases lipophilicity, aiding passive diffusion.

Expert Insight: The lower pKa of


-methylpiperazine means a higher fraction of the molecule exists in the neutral state at physiological pH (7.4) compared to piperazine.[2][3] This explains why 

-methyl analogs often exhibit superior membrane permeability and CNS penetration , despite remaining highly water-soluble as salts.

Metabolic Fate: The Critical Differentiator

The most significant functional difference lies in how Phase I and Phase II enzymes process these moieties.

The Piperazine Liability: Glucuronidation

Secondary amines are "soft spots" for UDP-glucuronosyltransferases (specifically UGT2B10 ). Direct


-glucuronidation creates highly polar, rapidly excreted metabolites, drastically reducing half-life (

).
The Methylpiperazine Strategy: Metabolic Switching

Methylation "caps" the nitrogen, sterically and chemically preventing direct glucuronidation. However, this forces the metabolism into Phase I pathways (Cytochrome P450s), primarily


-demethylation .
  • Advantage:

    
    -demethylation is generally slower than direct glucuronidation.
    
  • Risk: The metabolite formed is the original piperazine, which can then be glucuronidated. This creates a "metabolic relay."

Visualization of Metabolic Pathways

MetabolicFate Drug_MePip Drug-N-Methylpiperazine (Tertiary Amine) Drug_Pip Drug-Piperazine (Secondary Amine) Drug_MePip->Drug_Pip CYP-mediated N-Demethylation Met_Nox N-Oxide Metabolite Drug_MePip->Met_Nox FMO/CYP N-Oxidation Met_Gluc N-Glucuronide Conjugate (Rapid Excretion) Drug_Pip->Met_Gluc UGT2B10 Direct Glucuronidation Drug_Pip->Met_Nox N-Oxidation

Figure 1: Metabolic trajectories.[4] Note that


-methylpiperazine acts as a prodrug-like reservoir for the piperazine species, delaying clearance.

Safety & Toxicology: The hERG Warning

Both linkers introduce basic centers, a known pharmacophore feature for hERG channel blockade (associated with QT prolongation).

  • Piperazine: High polarity often reduces hERG affinity compared to more lipophilic linkers.

  • 
    -Methylpiperazine:  The addition of the methyl group increases hydrophobicity. If the piperazine ring sits in the hERG channel pore, the methyl group can anchor it via hydrophobic interactions, potentially increasing hERG potency  (toxicity).
    

Mitigation Strategy: If hERG is a concern, consider adding an oxygen atom nearby (e.g., morpholine) or reducing the pKa further with electron-withdrawing groups (e.g., acetyl-piperazine), though this sacrifices solubility.

Case Study: Imatinib (Gleevec)[5]

The development of Imatinib provides the definitive argument for


-methylpiperazine.
  • Challenge: The lead phenylaminopyrimidine compound had poor water solubility and low oral bioavailability.

  • Solution: Introduction of a piperazine linker.[][5][6][7]

  • Optimization: The specific choice of

    
    -methylpiperazine  over simple piperazine was crucial.
    
    • Solubility: It allowed the formation of the mesylate salt , rendering the drug highly water-soluble.

    • Bioavailability: The methyl group modulated the pKa (~8.1 in the final drug), ensuring a balance between ionized (soluble) and unionized (permeable) states in the intestine.

    • Selectivity: Interestingly, the methyl group abolished activity against PKC (Protein Kinase C), improving the selectivity profile for BCR-ABL.

Experimental Protocols

To validate the choice between these linkers, run the following paired assays.

Protocol A: Comparative Microsomal Stability (Metabolic Switching)

Objective: Determine if methylation successfully blocks rapid clearance or simply shifts the pathway.

  • Preparation: Prepare 10 mM DMSO stocks of the Piperazine and

    
    -Methylpiperazine analogs.
    
  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Monitor disappearance of Parent.

    • Crucial Step: For the

      
      -methyl analog, specifically monitor the formation of the demethylated (M-14) metabolite.
      
  • Interpretation:

    • If

      
       (Methyl) << 
      
      
      
      (Piperazine), the strategy worked.
    • If

      
       is similar, but the Methyl analog generates high levels of Piperazine metabolite, you have only delayed the inevitable clearance.
      
Protocol B: Kinetic Solubility (pH-Dependent)

Objective: Assess if methylation compromises solubility at physiological pH.

  • Buffer Setup: Prepare buffers at pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Intestinal), and pH 7.4 (Blood).

  • Dosing: Add compound stock to buffers (target concentration 200 µM). Shake for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved particles.

  • Quantification: Analyze filtrate via UV-HPLC or LC-MS against a standard curve.

  • Success Criteria:

    
    -Methylpiperazine often shows lower solubility than piperazine at pH 7.4 but should remain >50 µM to be viable.
    

Decision Logic: When to Use Which?

Use the following flowchart to guide your scaffold selection during SAR (Structure-Activity Relationship) exploration.

DecisionTree Start Start: Linker Selection NeedSol Is Solubility the primary bottleneck? Start->NeedSol CheckPerm Is Permeability/BBB required? NeedSol->CheckPerm Yes, but... UsePip Select PIPERAZINE (Max Solubility, Polar) NeedSol->UsePip Yes, Critical CheckMet Is rapid Phase II (Glucuronidation) suspected? CheckPerm->CheckMet No UseMePip Select N-METHYLPIPERAZINE (Balanced Permeability/Solubility) CheckPerm->UseMePip Yes (CNS/Oral) CheckMet->UsePip No CheckMet->UseMePip Yes (Block UGT) UseMorph Consider Morpholine/Pyridine (Reduce Basicity/hERG risk) UseMePip->UseMorph If hERG toxicity appears

Figure 2: Strategic decision tree for nitrogen heterocycle selection.

References

  • Vertex AI Search. (2025). Piperazine vs N-methylpiperazine pKa solubility drug design. 2

  • National Institutes of Health (NIH). (2018). Highly selective N-glucuronidation of four piperazine-containing drugs by UDP-glucuronosyltransferase 2B10. 8

  • New Drug Approvals. (2014). IMATINIB: Synthesis and Structure-Activity Relationship. 5[9]

  • MDPI. (2022). New Insights into Ion Channels: Predicting hERG-Drug Interactions. 10

  • Royal Society of Chemistry (RSC). (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?11

Sources

Validation

Spectroscopic Validation of Amide Bond Formation in Benzonitriles

Executive Summary The transformation of benzonitriles to benzamides—whether via hydrolysis, Ritter reaction, or metal-catalyzed hydration—is a cornerstone reaction in medicinal chemistry. However, partial hydrolysis to c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation of benzonitriles to benzamides—whether via hydrolysis, Ritter reaction, or metal-catalyzed hydration—is a cornerstone reaction in medicinal chemistry. However, partial hydrolysis to carboxylic acids or stalled intermediates (imidates) can mimic successful conversion in crude analysis.

This guide objectively compares spectroscopic methods for validating this transformation. While Mass Spectrometry (MS) provides rapid molecular weight confirmation, it fails to distinguish isomeric byproducts effectively. Nuclear Magnetic Resonance (NMR) remains the structural gold standard, specifically tracking the carbon shift from the cyano region (~118 ppm) to the carbonyl region (~170 ppm). Fourier Transform Infrared (FT-IR) spectroscopy offers the most efficient "kinetic checkpoint" for real-time monitoring due to the high-contrast disappearance of the nitrile stretch.

The Chemical Context[1][2][3][4][5][6][7]

The core challenge in validating benzonitrile-to-benzamide conversion is distinguishing the product from three potential contaminants:

  • Unreacted Nitrile: Starting material.

  • Carboxylic Acid: Over-hydrolysis byproduct.

  • Imidate Salts: Intermediates often stable in non-aqueous acidic conditions (e.g., Pinner reaction conditions).

Reaction Pathway & Spectral Markers[1][3][7][8][9][10][11]

The following diagram illustrates the chemical transformation and the specific spectral shifts that define success.

SpectralShift Start Benzonitrile (Ar-CN) Inter Intermediate (Imidate/Nitrilium) Start->Inter Acid/Cat Prod Benzamide (Ar-CONH2) Start->Prod IR: Loss of 2230 cm⁻¹ Gain of 1660 cm⁻¹ Start->Prod 13C NMR: 118 ppm -> 170 ppm Inter->Prod Hydrolysis Side Benzoic Acid (Ar-COOH) Prod->Side Over-hydrolysis

Figure 1: Chemical pathway showing critical spectral shifts required for validation.

Comparative Analysis of Validation Methods

Method A: FT-IR Spectroscopy (The Kinetic Checkpoint)

Best For: Real-time reaction monitoring (in-situ) and rapid QC of crude solids.

FT-IR is the most distinct method for this specific transformation because the nitrile and amide bands appear in "silent" regions of the spectrum where few other functional groups interfere.

  • The Nitrile Signal (

    
    ):  A sharp, distinct band at 2220–2240 cm⁻¹ .[1] In benzonitriles, this is often intense due to conjugation with the aromatic ring.[1]
    
  • The Amide Signals:

    • Amide I (

      
       stretch):  Appears strongly at 1650–1690 cm⁻¹ .
      
    • Amide II (

      
       bend):  Appears at 1590–1620 cm⁻¹ .
      
    • 
       Stretch:  Primary amides show a doublet (symmetric/asymmetric) between 3180–3350 cm⁻¹ .
      

Protocol Insight: If the peak at ~2230 cm⁻¹ is still visible, the reaction is incomplete. If a broad "hump" appears >3000 cm⁻¹ without distinct N-H spikes, you likely have carboxylic acid contamination (O-H stretch).

Method B: NMR Spectroscopy (The Structural Proof)

Best For: Final compound characterization and purity quantification.

While


 NMR is useful, 

NMR provides the definitive "Yes/No" binary confirmation due to the massive chemical shift of the central carbon atom.
  • Benzonitrile Carbon: The

    
     hybridized carbon appears at 118–119 ppm .
    
  • Benzamide Carbon: The

    
     hybridized carbonyl carbon shifts downfield to 167–171 ppm .
    

Expert Tip: In


 NMR, use DMSO-d6  rather than 

. Amide protons in chloroform are often broad or invisible due to exchange. DMSO-d6 sharpens these signals (typically two broad singlets for primary amides due to restricted rotation around the C-N bond) and shifts them to 7.0–8.0 ppm, distinct from aromatic protons.
Method C: LC-MS (The Mass Confirmation)

Best For: High-throughput screening (HTS).

LC-MS confirms the addition of water (+18 Da) or the amine fragment (in Ritter reactions). However, it cannot easily distinguish between the amide product (


) and the imidic acid tautomer or certain isomeric byproducts without high-resolution fragmentation analysis.

Data Summary: Method Comparison

FeatureFT-IR

NMR

NMR
LC-MS
Primary Marker Loss of 2230 cm⁻¹ (CN)Shift 118

170 ppm
Appearance of NH protons

Mass (+18 Da)
Sensitivity ModerateLow (requires accumulation)HighVery High
Speed Fast (<2 min)Slow (10-30 min)Moderate (5 min)Fast (2 min)
Solvent Needs Solid state (ATR)Deuterated solventDeuterated solventLC Grade Mobile Phase
Differentiation Excellent (CN vs CO)DefinitiveGood (in DMSO)Poor (Isomers)

Experimental Protocols

Protocol 1: The "Stoplight" Validation Workflow

This workflow is designed to minimize waste of deuterated solvents by using IR as a gatekeeper.

ValidationWorkflow Sample Crude Reaction Mixture IR_Test Step 1: ATR-FTIR Screen Sample->IR_Test Decision_IR 2230 cm⁻¹ Peak Present? IR_Test->Decision_IR Recycle Return to Reaction (Incomplete) Decision_IR->Recycle Yes (Strong) NMR_Prep Step 2: NMR Prep (Dissolve in DMSO-d6) Decision_IR->NMR_Prep No (Absent) H_NMR Step 3: 1H NMR Check for NH (7-8 ppm) NMR_Prep->H_NMR C_NMR Step 4: 13C NMR Confirm C=O (~170 ppm) H_NMR->C_NMR Final Validated Amide C_NMR->Final

Figure 2: Step-by-step decision tree for validating amide formation.

Protocol 2: NMR Sample Preparation for Amides

Causality: Amide protons are exchangeable. Using protic solvents or wet solvents will cause the signal to broaden or disappear.

  • Drying: Ensure the crude solid is dried under high vacuum (<1 mbar) for 2 hours to remove trace water which interferes with amide proton integration.

  • Solvent Choice: Select DMSO-d6 (99.9% D).

    • Why: DMSO is a hydrogen-bond acceptor. It "locks" the amide protons in place, slowing their exchange rate and sharpening the peaks into observable singlets or doublets.

  • Concentration: Prepare a concentration of ~10-15 mg/0.6 mL for

    
     acquisition to ensure the quaternary carbonyl carbon is visible within a reasonable scan count (typically 256-512 scans).
    

References

  • National Institute of Standards and Technology (NIST). Benzonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzamide Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group shifts).
  • Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR of Benzamide (SDBS No. 1665). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperazine-1-carbonyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperazine-1-carbonyl)benzonitrile
© Copyright 2026 BenchChem. All Rights Reserved.